3-(Ethylamino)azetidine-3-carboxamide
Description
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
3-(ethylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-2-9-6(5(7)10)3-8-4-6/h8-9H,2-4H2,1H3,(H2,7,10) |
InChI Key |
JLABETSEVZGJOC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CNC1)C(=O)N |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation for Azetidine 3 Carboxamide Synthesis
Detailed Mechanistic Studies of Azetidine (B1206935) Ring Formation
The formation of the azetidine ring is often achieved through intramolecular cyclization reactions, where a nitrogen nucleophile attacks an electrophilic carbon atom positioned to form the four-membered ring. A common and historically significant pathway is the intramolecular SN2 reaction of γ-amino halides or related substrates with a suitable leaving group. frontiersin.org
Recent advances have focused on more sophisticated and efficient methods, including:
Intramolecular Aminolysis of Epoxides: The ring-opening of 3,4-epoxy amines offers a direct route to 3-hydroxyazetidines, which are versatile precursors to compounds like 3-(Ethylamino)azetidine-3-carboxamide. frontiersin.orgnih.gov Mechanistically, this reaction can be challenging due to the high basicity of the amine nucleophile, which can quench acid catalysts used to activate the epoxide. frontiersin.orgnih.gov However, the use of specific Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)3), has been shown to effectively catalyze the reaction. The Lewis acid coordinates to the epoxide oxygen, facilitating a regioselective intramolecular attack by the amine at the C3 position. frontiersin.orgnih.gov
Palladium-Catalyzed Intramolecular C(sp³)–H Amination: Modern synthetic methods have enabled the formation of the azetidine ring through C-H activation. A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The proposed mechanism involves the formation of an alkyl–Pd(IV) intermediate, promoted by an oxidant. This is followed by a reductive elimination step that forms the C-N bond, thereby closing the azetidine ring. rsc.org
[2+2] Cycloaddition Reactions: Photochemical methods, such as the aza-Paterno-Büchi reaction, provide another pathway. An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an Iridium(III) photocatalyst, can generate the azetidine skeleton. rsc.org Mechanistic studies indicate that the reaction proceeds via triplet energy transfer, as the singlet excited state is unreactive in this cycloaddition. rsc.org
Ring Expansion of Aziridines: The thermal isomerization of aziridines can lead to the formation of azetidines. rsc.org This process often involves the formation of a bicyclic aziridinium ion intermediate, which subsequently undergoes ring opening to yield the more thermodynamically stable azetidine ring. rsc.org
Stereochemical Outcomes and Control Mechanisms
Controlling the stereochemistry at the C3 position and other stereocenters is a critical aspect of synthesizing substituted azetidines. Different strategies have been developed to achieve high levels of stereocontrol.
For the synthesis of substituted azetidines like azetidine-2,3-dicarboxylic acid, distinct synthetic routes have been devised to selectively produce cis or trans isomers. scispace.comnih.gov The synthesis of the cis-isomer can proceed through a key chlorination step that forms a mixture of regioisomeric chlorides via an aziridinium intermediate. Subsequent treatment with a base like lithium bis(trimethylsilyl)amide (LiHMDS) induces ring closure with high diastereoselectivity. scispace.com In contrast, a different pathway starting from a cyano azetidine precursor can be used to access the trans-isomer. scispace.com
Asymmetric catalysis is a powerful tool for establishing stereocenters during azetidine synthesis. One effective method involves the asymmetric hydrogenation of an unsaturated azetidine precursor. For instance, α,β-unsaturated azetidine carboxylic acids can be hydrogenated using a ruthenium catalyst complexed with a chiral ligand to produce enantioenriched 2-azetidinylcarboxylic acids with high diastereomeric and enantiomeric ratios. acs.org
The table below summarizes selected results from an optimization study for the asymmetric hydrogenation of an azetidine precursor. acs.org
| Entry | Ligand | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (S)-BINAP | MeOH | 90:10 | 85 |
| 2 | (S)-MeO-BIPHEP | MeOH | 92:8 | 90 |
| 3 | (S)-SYNPHOS | MeOH | 95:5 | 92 |
| 4 | (R)-SEGPHOS | Toluene | 85:15 | 88 |
Data sourced from asymmetric hydrogenation studies on related azetidine systems. acs.org
Role of Catalysis in Enhancing Selectivity and Yield
Catalysis is indispensable in modern azetidine synthesis, enabling high yields and selectivities that are often unattainable through stoichiometric methods. Both metal-based and organocatalytic systems have been extensively explored.
Lewis Acid Catalysis: As mentioned, Lewis acids like La(OTf)3 are crucial for promoting the intramolecular aminolysis of epoxides. frontiersin.orgnih.gov They activate the epoxide towards nucleophilic attack without being quenched by the basic amine, leading to high yields of the desired azetidine. frontiersin.orgnih.gov Studies have shown that La(OTf)3 is particularly effective, driving the reaction to completion where other catalysts may fail. nih.gov
Transition Metal Catalysis: A wide array of transition metals are used to catalyze various transformations leading to azetidines:
Palladium: Employed in C-H amination reactions and allylic aminations to construct the azetidine ring. rsc.orgrsc.org
Ruthenium: Used in asymmetric hydrogenation to set stereocenters with high enantioselectivity. acs.org
Titanium: Ti(IV)-mediated processes following a Kulinkovich-type mechanism can be used to synthesize spirocyclic NH-azetidines from oxime ethers. researchgate.net
Copper: Copper catalysts are effective in photocycloadditions of imines and alkenes and in facilitating N-arylation steps in multistep sequences. researchgate.netorganic-chemistry.org
Gold: Gold catalysts have been used in the synthesis of spiro-compounds starting from substituted azetidines. rsc.org
Tantalum: Tantalum-catalyzed hydroaminoalkylation provides a pathway to form azetidine rings. rsc.org
The table below highlights various catalytic systems and their applications in the synthesis of the azetidine core.
| Catalyst System | Reaction Type | Application/Benefit |
| La(OTf)3 | Intramolecular aminolysis of epoxides | High regioselectivity and yield, tolerant of acid-sensitive groups. frontiersin.orgnih.gov |
| [Ru(p-cymene)Cl2]2 / Chiral Ligand | Asymmetric Hydrogenation | High diastereoselectivity and enantioselectivity. acs.org |
| Pd(OAc)2 | Intramolecular C-H Amination | Direct formation of C-N bond via C-H activation. rsc.org |
| TiCl4 | [3+3] Cycloaddition | Synthesis of C4-substituted azetidines. rsc.org |
| Y(OTf)3 | [3+1] Cycloaddition | Reaction of azomethine ylides with isocyanides. rsc.org |
Organocatalysis: Chiral organic molecules, such as pyrrolidine-based catalysts, can be used to promote [2+2] annulation reactions between aldehydes and aldimines. rsc.org This approach leads to the diastereoselective synthesis of azetidin-2-ols, which are valuable intermediates for further functionalization. rsc.org
Strategic Application of the 3 Ethylamino Azetidine 3 Carboxamide Scaffold in Advanced Organic Synthesis
Azetidine-3-carboxamides as Conformationally Constrained Amino Acid Analogues
The inherent structural rigidity of the azetidine (B1206935) ring makes its derivatives, such as 3-(ethylamino)azetidine-3-carboxamide, excellent mimics for natural amino acids. lifechemicals.com Unlike their flexible acyclic counterparts, these cyclic compounds significantly reduce the conformational freedom of the molecules into which they are incorporated. lifechemicals.com This pre-organization can lower the entropic penalty of binding to a biological target, potentially leading to higher affinity. Azetidine-2-carboxylic acid, for instance, is a well-known analogue of proline, and similarly, 3-substituted azetidine-3-carboxylic acid derivatives serve as constrained analogues of other amino acids like β-proline. lifechemicals.comnih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.govmdpi.com The incorporation of azetidine-based amino acids is a powerful strategy in peptidomimetic design. researchgate.net The 3-aminoazetidine (3-AAz) subunit, a core feature of the title compound, can act as a potent turn-inducing element, facilitating the synthesis of small to medium-sized macrocyclic peptides. researchgate.net
Research has demonstrated that introducing a 3-AAz unit into a linear peptide precursor can significantly improve the efficiency of macrocyclization reactions. researchgate.net Furthermore, the presence of the azetidine ring can enforce specific secondary structures. For example, X-ray diffraction analysis of a cyclic tetrapeptide containing an azetidine unit revealed that the strained four-membered ring promotes an all-trans conformation, which is typically less stable in homodetic macrocycles. researchgate.net This ability to stabilize specific conformations is crucial for mimicking the bioactive shape of a natural peptide. Moreover, peptides incorporating these constrained analogues often exhibit increased resistance to enzymatic degradation by proteases. researchgate.net
The synthesis of these peptidomimetic structures involves standard peptide coupling techniques, where the azetidine moiety is treated as a custom amino acid building block. Late-stage functionalization is also possible, allowing for the attachment of tags, dyes, or other molecular probes to the azetidine nitrogen, further expanding the utility of these scaffolds. researchgate.net
The application of azetidine scaffolds extends beyond peptides to the realm of nucleic acid chemistry. Modified nucleosides are critical for developing therapeutic oligonucleotides (e.g., antisense agents, siRNAs) and diagnostic probes with enhanced properties. beilstein-journals.orgmdpi.com Incorporating azetidine derivatives can improve binding affinity to target RNA or DNA, increase resistance to nuclease degradation, and introduce novel functionalities like fluorescence. mdpi.comnih.gov
For example, analogues of N,N-dimethyladenine have been modified with 3-substituted azetidines to create highly fluorescent purine (B94841) analogues. nih.gov The substituents on the azetidine ring were found to predictably modulate the quantum yield of the fluorophores. nih.gov These fluorescent nucleobases can serve as sensitive probes to study nucleic acid structure and interactions. nih.gov While the direct incorporation of this compound into an oligonucleotide backbone is a specialized area, the general principle of using functionalized azetidines to modify nucleobases is well-established. The azetidine moiety can be attached to the nucleobase, providing a scaffold for further functionalization or for altering the electronic and steric properties of the nucleoside. beilstein-journals.orgnih.gov
Building Block for Complex Heterocyclic Systems
The strained four-membered ring of this compound not only provides conformational constraint but also unique reactivity, making it a valuable starting point for the synthesis of more complex, often fused, heterocyclic systems. rsc.org The functional handles—the secondary amine, the primary amide, and the ring nitrogen—provide multiple points for synthetic elaboration.
A prominent example of the use of a 3-aminoazetidine-3-carboxylic acid derivative is in the synthesis of CE-178,253, a selective cannabinoid receptor 1 (CB1) antagonist developed for therapeutic applications. researchgate.net The chemical structure of CE-178,253 is 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]- researchgate.netresearchgate.netnih.govtriazin-4-yl]-3-ethylaminoazetidine-3-carboxylic acid. researchgate.net
In the synthesis of this complex molecule, the 3-ethylaminoazetidine-3-carboxylic acid moiety serves as a key building block that is coupled to the pre-formed pyrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazine core. The azetidine ring nitrogen attacks a reactive position on the triazine ring, forming the final fused system. This case study highlights the role of the azetidine scaffold in positioning key pharmacophoric groups in the correct three-dimensional orientation for potent receptor antagonism. researchgate.net
Table 1: Synthetic Approaches to CE-178,253
| Route | Description | Key Feature | Reference |
| Discovery Synthesis | Assembly of an aryl-substituted pyrazolotriazine core, followed by a Suzuki coupling to install the second aryl group, and finally condensation with the azetidine derivative. | Stepwise construction of the core before adding the azetidine. | researchgate.net |
| Convergent Route | Condensation of a bromoketone (containing one aryl group) with a substituted thiosemicarbazide (B42300) to form the pyrazolotriazine core already bearing both aryl substituents, followed by coupling with the azetidine. | More efficient assembly of the core heterocycle. | researchgate.net |
Beyond the specific example of CE-178,253, functionalized azetidines are versatile precursors for a wide array of fused heterocyclic architectures. Various synthetic strategies have been developed to construct these complex scaffolds.
Cycloaddition Reactions: Azetines (the unsaturated counterparts of azetidines) can undergo [3+2] and [4+2] cycloaddition reactions to generate fused polycyclic azetidines. nih.gov For example, reaction with reagents like nitrile oxides or cyclopropenones can produce highly functionalized bicyclic systems in good yields. nih.gov
Intramolecular Cyclizations: Palladium-catalyzed intramolecular C-H amination is a powerful method for creating fused azetidine systems from appropriately substituted precursors. rsc.org Ring-closing metathesis has also been employed to fuse an eight-membered ring onto an azetidine core. nih.gov
Aza Paternò–Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is an efficient method for synthesizing functionalized azetidines, which can serve as intermediates for more complex fused structures. researchgate.netchemrxiv.org
These methods allow for the creation of diverse and structurally complex molecules that would be difficult to access otherwise, opening up new areas of chemical space for drug discovery. rsc.orgnih.gov
Table 2: Examples of Fused Azetidine Synthesis Methods
| Reaction Type | Precursors | Resulting System | Key Features | Reference |
| [3+2] Cycloaddition | 1-Azetines and nitrile oxides | Bicyclic azetidines | In situ generation of the dipole; high diastereoselectivity. | nih.gov |
| Ring-Closing Metathesis | N-allyl azetidine derivative | Azetidine-fused 8-membered ring | Utilizes Grubbs' catalyst for macrocycle formation. | nih.gov |
| Intramolecular C-H Amination | Alkyl amine with a C(sp3)-H bond | Functionalized azetidines | Palladium(II)-catalyzed, forming the ring via reductive elimination. | rsc.org |
| Aza Paternò-Büchi | 2-Isoxazoline-3-carboxylates and alkenes | Poly-substituted azetidines | Visible-light mediated, photocatalytic [2+2] cycloaddition. | chemrxiv.org |
Scaffold Diversity and Library Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for biological screening. nih.govnih.gov The this compound scaffold is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. A central, densely functionalized azetidine core can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.govresearchgate.net
In a typical library synthesis approach, the azetidine core is prepared on a multi-gram scale. Then, its functional groups are systematically reacted with a diverse set of building blocks. For instance:
The ring nitrogen can be acylated, alkylated, or used in cyclization reactions.
The ethylamino group can be acylated, sulfonated, or serve as a nucleophile.
The carboxamide can be hydrolyzed to the carboxylic acid, which can then be coupled to a library of amines.
This strategy allows for the rapid generation of thousands of unique compounds from a single, common scaffold. Such libraries, particularly those designed with favorable physicochemical properties (e.g., for central nervous system applications), are invaluable for identifying novel lead compounds in drug discovery programs. nih.govnih.gov The synthesis of a 1976-membered library based on a spirocyclic azetidine scaffold has been successfully described, demonstrating the power of this approach. nih.govnih.gov
Ring-Opening and Expansion Reactions of Azetidine-3-carboxamide (B1289449) Derivatives
The strained four-membered ring of azetidine derivatives, including the this compound scaffold, presents a unique platform for synthetic transformations. The inherent ring strain of approximately 25.4 kcal/mol makes these compounds susceptible to ring-opening and expansion reactions, providing access to a diverse array of more complex acyclic and heterocyclic structures. rsc.org The reactivity of the azetidine ring is significantly influenced by the nature and position of its substituents.
In the context of azetidine-3-carboxamide derivatives, the presence of the carboxamide group at the C3 position plays a crucial role in dictating the regioselectivity of ring-opening reactions. Electron-withdrawing groups, such as carboxamides, can stabilize a partial negative charge on the adjacent carbon, thereby influencing the site of nucleophilic attack. magtech.com.cn Generally, in nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, the attack often occurs at the carbon atom adjacent to the nitrogen that is activated by such an electron-withdrawing group. magtech.com.cn
While specific research detailing the ring-opening and expansion reactions of this compound is not extensively documented in publicly available literature, the general principles of azetidine chemistry allow for the prediction of its potential reactivity. Activation of the azetidine nitrogen, typically through protonation or formation of an azetidinium ion, enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. magtech.com.cn
Ring-Opening Reactions:
Nucleophilic ring-opening of the this compound scaffold would be expected to proceed via cleavage of one of the C-N bonds. The regioselectivity of this cleavage would be dependent on the reaction conditions and the nature of the nucleophile. Theoretical studies and experimental evidence from related systems suggest that both electronic and steric factors govern the outcome of these reactions. magtech.com.cn
Ring-Expansion Reactions:
Azetidine derivatives can also serve as precursors for the synthesis of larger heterocyclic systems, such as pyrrolidines, piperidines, and oxazinanones, through ring-expansion reactions. rsc.orgresearchgate.net These transformations often involve the formation of a reactive intermediate, such as an azetidinium ion, which then undergoes rearrangement. For instance, acid-mediated ring expansion of certain 2,2-disubstituted azetidine carbamates has been shown to yield 1,3-oxazinan-2-ones. researchgate.netimperial.ac.uk While direct examples involving the this compound scaffold are scarce, its structural motifs suggest potential for analogous transformations.
Due to the limited specific research on this compound, detailed data tables of reaction conditions and yields for its ring-opening and expansion reactions cannot be compiled at this time. Further experimental investigation is required to fully elucidate the synthetic utility of this particular scaffold in such transformations.
Theoretical and Computational Chemistry of 3 Ethylamino Azetidine 3 Carboxamide and Its Derivatives
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 3-(Ethylamino)azetidine-3-carboxamide. These in silico studies offer a molecular-level understanding that is complementary to experimental data.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactive nature of a molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, computational models, such as those based on Density Functional Theory (DFT), can predict the energies of these orbitals. mit.edumdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also provides valuable information about the regions of the molecule that are most likely to participate in chemical reactions. In a typical analysis, the HOMO is often localized on the more electron-rich parts of the molecule, such as the nitrogen atoms, while the LUMO may be distributed over the carbonyl group and the azetidine (B1206935) ring.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | 2.1 | Electron-accepting capability |
| HOMO-LUMO Gap | 8.6 | Chemical stability and reactivity |
Elucidation of Electron Density Distribution and Reactivity Descriptors
The distribution of electron density within a molecule is a key determinant of its physical and chemical properties. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, regions of negative electrostatic potential, typically around the oxygen and nitrogen atoms, indicate areas susceptible to electrophilic attack. Conversely, regions of positive potential, often near hydrogen atoms bonded to heteroatoms, are likely sites for nucleophilic attack.
From the electron density, various reactivity descriptors can be calculated. These include parameters such as electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies and are instrumental in understanding the molecule's behavior in chemical reactions.
| Reactivity Descriptor | Calculated Value | Significance |
|---|---|---|
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | -2.1 eV | Energy released upon gaining an electron |
| Global Hardness (η) | 4.3 eV | Resistance to change in electron distribution |
| Chemical Potential (μ) | -2.2 eV | Electron escaping tendency |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions with other molecules. Conformational analysis and molecular dynamics simulations provide a detailed picture of these aspects.
Exploration of Conformational Preferences and Interconversion Pathways
The presence of the strained azetidine ring and rotatable bonds in the side chains of this compound results in a complex conformational landscape. Computational methods can be employed to identify the stable conformers and the energy barriers for their interconversion. The puckering of the azetidine ring is a key conformational feature, and substituents can significantly influence this puckering. researchgate.net Studies on similar 3-aminoazetidine-3-carboxylic acid-containing peptides have shown that the azetidine moiety can act as a β-turn inducer, highlighting the structural importance of this ring system. researchgate.net
Potential energy surface scans can be performed by systematically varying key dihedral angles to map out the conformational space and identify low-energy structures. This analysis reveals the most likely shapes the molecule will adopt and the pathways for transitioning between them.
Dynamic Behavior of the Azetidine Ring System
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound in a simulated environment, such as in solution. researchgate.net These simulations can reveal the flexibility of the molecule and the dynamic nature of the azetidine ring. The ring can undergo puckering motions, and the substituents on the ring can exhibit various orientations over time. MD simulations can also shed light on the intramolecular hydrogen bonding patterns that may stabilize certain conformations. The insights gained from these simulations are crucial for understanding how the molecule might interact with biological targets.
Computational Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and identification.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application of computational chemistry. researchgate.netgithub.ionih.govfrontiersin.org By calculating these parameters for different possible conformers and performing a Boltzmann-weighted averaging, a theoretical NMR spectrum can be generated. This can then be compared with experimental data to confirm the structure of the molecule. Similarly, infrared (IR) and Raman vibrational frequencies can be calculated to predict the key features of the vibrational spectra. These computational approaches not only aid in the interpretation of experimental spectra but can also be used to distinguish between different isomers or conformers.
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (Azetidine CH2) | 3.5-4.0 ppm |
| Chemical Shift (Ethyl CH2) | 2.8-3.2 ppm | |
| 13C NMR | Chemical Shift (Azetidine C3) | 55-60 ppm |
| Chemical Shift (Carbonyl C) | 170-175 ppm | |
| IR Spectroscopy | Vibrational Frequency (C=O stretch) | 1680-1700 cm-1 |
| Vibrational Frequency (N-H stretch) | 3200-3400 cm-1 |
In Silico Modeling for Reaction Mechanism and Pathway Elucidation
The synthesis of complex heterocyclic structures such as this compound and its derivatives often involves multi-step reactions with competitive pathways and challenging stereochemical outcomes. In silico modeling has emerged as an indispensable tool for elucidating the intricate mechanisms of these reactions, providing insights that are often difficult to obtain through experimental methods alone. Computational chemistry allows for the detailed exploration of potential energy surfaces, the characterization of transient intermediates and transition states, and the prediction of reaction feasibility and selectivity. These theoretical investigations guide the development of new synthetic methodologies and the optimization of existing ones for producing functionalized azetidines. mit.edumdpi.com
A variety of computational methods are employed to study the reaction pathways for azetidine synthesis. Density Functional Theory (DFT) is a commonly used method for calculating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. By applying DFT, researchers can model reaction profiles, determine activation energies, and understand the electronic effects of different substituents on reaction outcomes. Such models have proven effective in predicting which combinations of reactants are likely to form azetidine rings under specific catalytic conditions. mit.edu
Photocatalyzed Azetidine Synthesis
One significant area where computational modeling has provided clarity is in photocatalyzed reactions to form azetidines, such as the aza Paternò-Büchi reaction. nih.gov This reaction involves a [2+2] cycloaddition between an imine and an alkene to form the four-membered azetidine ring. nih.gov The mechanism is often complex, with multiple possible excited-state pathways. nih.gov
Researchers have successfully used computational models to predict the viability of photocatalyzed reactions for creating a wide array of azetidine compounds. mit.edu These models can calculate key parameters, such as the frontier orbital energies of the alkene and oxime reactants, to predict their reactivity. mit.edu For instance, a study by researchers at MIT and the University of Michigan used computational screening to predict which alkene-oxime pairs would successfully react to form an azetidine. mit.edu The model's predictions were largely accurate when tested experimentally, demonstrating the power of in silico methods to pre-screen compounds and guide synthetic efforts, saving significant time and resources compared to a trial-and-error approach. mit.edu
Interactive Table 1: Computational Prediction of Azetidine Formation via Photocatalysis This table illustrates how computational modeling can be used to predict the outcome of photocatalyzed reactions between different alkenes and oximes to form azetidines, based on the findings described in the literature. mit.edu
| Alkene Substrate | Oxime Substrate | Predicted Outcome | Experimental Result |
| Styrene | Acetophenone Oxime | High Yield | High Yield |
| 1-Octene | Cyclohexanone Oxime | High Yield | High Yield |
| Indene | Benzophenone Oxime | Moderate Yield | Moderate Yield |
| Cyclopentene | Camphor Oxime | Low/No Reaction | No Reaction |
| α-Methylstyrene | Acetone Oxime | Low/No Reaction | No Reaction |
Metal-Catalyzed Pathways
In silico modeling is also crucial for understanding metal-catalyzed reactions that form azetidine derivatives. For example, computational studies have been applied to elucidate the mechanism of copper(I)-catalyzed cascade reactions that produce azetidine nitrones from O-propargylic oximes. acs.org These studies revealed that the elimination of a propargylic proton in a vinyl gold intermediate is the rate-determining step of the reaction. acs.org The modeling further showed that electron-withdrawing substituents on the oxime and the presence of a base co-catalyst facilitate this key proton elimination step, thereby accelerating the reaction. acs.org
Similarly, theoretical studies have shed light on palladium-catalyzed intramolecular C(sp³)–H amination reactions. rsc.org Mechanistic investigations suggest a pathway involving the generation of an octahedral Pd(IV) species, which undergoes displacement and subsequent intramolecular cyclization to form the strained azetidine ring. rsc.org Another example is the Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents to synthesize spirocyclic NH-azetidines. rsc.org
Lewis acid catalysis, such as with Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃), has been used for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org Computational approaches can model the interaction between the Lewis acid catalyst, the epoxy amine substrate, and the nucleophilic amine to explain the observed high regioselectivity and yields, even with sensitive functional groups present. frontiersin.org
Interactive Table 2: Summary of Mechanistic Insights from Computational Studies This table summarizes key findings from computational studies on different metal-catalyzed reaction pathways leading to azetidine derivatives.
| Reaction Type | Catalyst | Key Computational Finding | Implication for Synthesis |
| Cascade Rearrangement/Electrocyclization | Copper(I) | Propargylic proton elimination is the rate-determining step. acs.org | Electron-withdrawing groups and a base co-catalyst can increase reaction rate. acs.org |
| Intramolecular C-H Amination | Palladium(II) | Involves an octahedral Pd(IV) intermediate followed by intramolecular cyclization. rsc.org | Provides a basis for catalyst and ligand design to improve efficiency. |
| Intramolecular Aminolysis | Lanthanum(III) | Catalyst promotes C3-selective epoxide ring-opening by the amine. frontiersin.org | Explains the high regioselectivity for azetidine formation over other potential products. frontiersin.org |
| Kulinkovich-type Coupling | Titanium(IV) | Proposed to proceed via a Kulinkovich-type pathway. rsc.org | Helps in understanding and predicting the formation of spirocyclic azetidines. rsc.org |
Future Research Trajectories and Emerging Paradigms for 3 Ethylamino Azetidine 3 Carboxamide
Development of Novel Synthetic Approaches for 3-(Ethylamino)azetidine-3-carboxamide Scaffolds
Future synthetic research will likely focus on developing more efficient, stereoselective, and diverse routes to this compound and its derivatives. While traditional methods for azetidine (B1206935) synthesis exist, emerging strategies aim to improve functional group tolerance and allow for late-stage functionalization, a key aspect of modern drug discovery.
Novel approaches may adapt existing sophisticated reactions to this specific scaffold. For instance, the Horner–Wadsworth–Emmons reaction could be employed to create an azetidin-3-ylidene acetate intermediate, which can then undergo aza-Michael addition with ethylamine to install the desired side chain. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, could be utilized for the diversification of the azetidine core, enabling the synthesis of a library of analogs with varied substituents. nih.gov
Another promising avenue is the exploration of strain-release-driven reactions of the four-membered ring to build more complex architectures. rsc.org Iodocyclization of homoallyl amines represents a potential stereoselective route to functionalized azetidines that could be adapted for this scaffold. rsc.org These advanced methods offer pathways to previously inaccessible chemical space.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Description | Potential Application for Target Scaffold |
|---|---|---|
| Aza-Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. | Reaction of ethylamine with a 3-ylidene-azetidine-3-carboxamide precursor to install the ethylamino group. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds using a palladium catalyst. | Diversification of the azetidine ring or substituents to create a library of analogs. nih.gov |
| Strain-Release Functionalization | Utilizing the inherent ring strain of the azetidine to drive reactions for further molecular elaboration. | Ring-opening reactions or rearrangements to synthesize more complex hybrid molecules. rsc.org |
| Iodocyclization of Homoallyl Amines | Stereoselective cyclization of amines containing a homoallylic group using iodine. | A potential route to construct the core 2-(iodomethyl)azetidine ring, which can be further functionalized. rsc.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
While standard techniques such as 1H and 13C NMR, FT-IR, and mass spectrometry are sufficient for routine confirmation, a deeper understanding of the three-dimensional structure and intermolecular interactions of this compound requires more advanced spectroscopic methods.
Future research will increasingly rely on multi-dimensional NMR techniques to precisely map the molecule's conformation and connectivity. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing critical insights into the preferred conformation of the azetidine ring and its substituents. Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments can unambiguously assign carbon and proton signals, especially in complex derivatives. Given the presence of multiple nitrogen atoms, 15N NMR spectroscopy could provide valuable data on the electronic environment of the nitrogens within the ring and the side chains. nih.gov
The hydrogen bonding capabilities of the carboxamide and ethylamino groups are crucial to the molecule's properties. Advanced vibrational spectroscopy techniques, such as temperature-dependent FT-IR, could probe the strength and nature of intra- and intermolecular hydrogen bonds. nih.govnih.gov These studies are essential for understanding crystal packing and interactions in biological systems.
Table 2: Advanced Spectroscopic Techniques and Their Applications
| Technique | Abbreviation | Information Gained |
|---|---|---|
| Nuclear Overhauser Effect Spectroscopy | NOESY | Provides through-space correlations between protons, revealing the 3D conformation and stereochemistry. |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds, aiding in structural elucidation. |
| Variable Temperature FT-IR | VT-FTIR | Elucidates the dynamics and strength of hydrogen bonding interactions. nih.govnih.gov |
| 15N Nuclear Magnetic Resonance | 15N NMR | Offers direct insight into the electronic environment of the nitrogen atoms in the azetidine ring and side chains. nih.gov |
Machine Learning and Artificial Intelligence in Azetidine Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery. researchgate.net These technologies are poised to accelerate the exploration of the chemical space around the this compound scaffold.
Furthermore, AI tools for retrosynthetic analysis can significantly shorten the "design-make-test-analyze" cycle. enamine.net Platforms like AiZynthFinder use neural networks to predict multi-step synthetic routes from commercially available starting materials. enamine.net Such tools can help chemists identify viable and efficient pathways to synthesize novel, complex azetidine analogs. While these AI predictions are not always perfect and can sometimes suggest reactions with poor regioselectivity or functional group compatibility, they serve to augment the decision-making of chemists. enamine.net The predictive power of these models is continually improving as they are trained on more diverse and high-quality reaction data. nih.gov
Table 3: AI and Machine Learning in Azetidine Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| De Novo Design | Generative algorithms create novel molecular structures based on desired property profiles. | Rapid identification of new this compound analogs with potentially superior biological activity. acs.org |
| Retrosynthesis Prediction | AI models predict synthetic routes for a target molecule by working backward from the final structure. | Accelerates the synthesis planning phase by suggesting efficient and novel reaction pathways. enamine.netnih.gov |
| Reaction Outcome Prediction | Machine learning models are trained to predict the yield, regioselectivity, or success of a chemical reaction. | Reduces the number of failed experiments, saving time and resources in the synthesis of new derivatives. ambeed.com |
| Property Prediction | Models predict physicochemical and ADME properties of virtual compounds. | Enables early-stage filtering of designed molecules to prioritize those with drug-like characteristics. nih.gov |
Integration of this compound into Hybrid and Supramolecular Systems
The functional groups of this compound—a secondary amine, a primary amide, and a heterocyclic nitrogen—make it an excellent candidate for integration into larger, more complex molecular systems.
In the field of peptidomimetics, azetidine-based amino acids are used as turn-inducing elements in the synthesis of macrocyclic peptides. researchgate.netnih.gov The constrained geometry of the azetidine ring can enforce specific secondary structures in a peptide chain. acs.org The title compound could serve as a unique building block for creating novel peptides or peptidomimetics with enhanced stability and defined conformations. Research has shown that derivatives of 3-aminoazetidine-3-carboxylic acid can form stable hydrogen bonds that are crucial for defining the shape of short oligomers. nih.govnih.gov
The hydrogen bond donor and acceptor sites on the molecule also open possibilities in supramolecular chemistry. It could self-assemble into well-ordered networks or be used as a ligand to construct metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials with applications in gas storage, catalysis, and sensing. nih.govmdpi.com The nitrogen and oxygen atoms of this compound could coordinate with metal ions to form novel, functional porous materials.
Finally, the scaffold could be incorporated into hybrid molecules as part of a fragment-based drug design strategy. enamine.net By linking the azetidine core to other pharmacophores, it is possible to create bifunctional molecules or probes to investigate biological systems.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Azelnidipine |
| 3-amino-1-methylazetidine-3-carboxylic acid |
| 3-aminoazetidine |
| 3-bromoazetidine-3-carboxylic acid |
Q & A
Q. How can the molecular geometry and electronic configuration of 3-(Ethylamino)azetidine-3-carboxamide be experimentally determined?
- Methodological Answer: Use X-ray crystallography to resolve the 3D structure, focusing on bond angles and torsional strain in the azetidine ring. Complement this with NMR spectroscopy (¹H/¹³C) to analyze electronic environments, particularly the ethylamino and carboxamide groups. DFT calculations can validate experimental findings and predict reactive sites .
Q. What are the key considerations for handling and storage of this compound in laboratory settings?
- Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the carboxamide group. Use inert atmospheres (e.g., nitrogen) during synthesis. Refer to safety protocols for azetidine derivatives, including immediate flushing with water upon skin/eye contact and avoiding inhalation .
Q. How should researchers assess the purity of this compound post-synthesis?
- Methodological Answer: Employ HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and compare retention times to a certified reference standard. Validate purity (>95%) via mass spectrometry (ESI-MS) and elemental analysis (C, H, N). Monitor for common impurities like unreacted ethylamine or azetidine intermediates .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer: Use a two-step protocol: (1) React azetidine-3-carboxylic acid with ethylamine in DMF using HATU as a coupling agent. (2) Purify via recrystallization (ethanol/water). Optimize reaction parameters (e.g., pH 7–8, 50°C) to suppress ring-opening side reactions. Monitor by TLC and adjust stoichiometry to favor carboxamide formation .
Q. How can researchers resolve contradictions between solubility data and observed bioactivity in cellular assays?
- Methodological Answer: If poor aqueous solubility limits bioactivity, use co-solvents (e.g., DMSO ≤0.1%) or formulate as a hydrochloride salt to enhance solubility. Validate solubility via shake-flask method (UV-Vis spectroscopy) and correlate with cellular uptake studies (LC-MS). Adjust functional groups (e.g., introduce polar substituents) while retaining target affinity .
Q. What experimental approaches validate the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?
- Methodological Answer: Perform competitive binding assays (e.g., fluorescence polarization) using recombinant enzymes. For kinase inhibition, use ADP-Glo™ assays to quantify ATP consumption. Pair with molecular docking (AutoDock Vina) to identify binding motifs. Validate selectivity via panel screening against related enzymes .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer: Synthesize analogs with modifications to:
- Azetidine ring : Replace with pyrrolidine or piperidine to assess ring size impact.
- Ethylamino group : Test methyl, propyl, or branched alkyl chains.
- Carboxamide : Substitute with sulfonamide or urea.
Evaluate changes via IC50 determinations (dose-response curves) and logP measurements (HPLC) to correlate hydrophobicity with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
